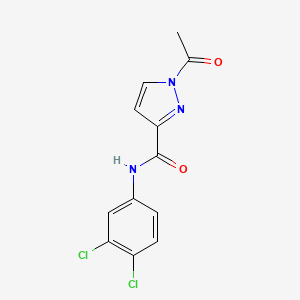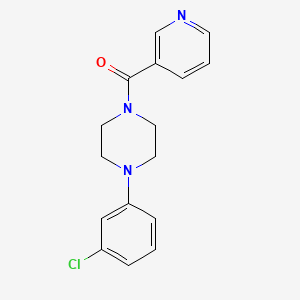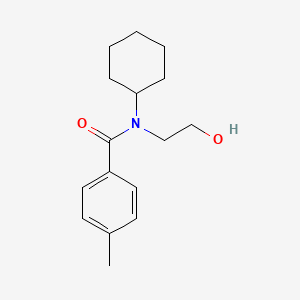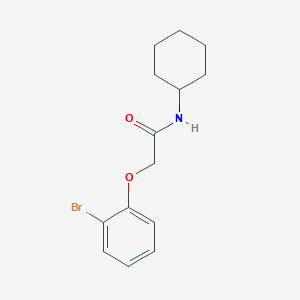
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide, also known as DCPA, is a chemical compound that has been extensively studied for its potential use as an herbicide. It belongs to the pyrazolone family of compounds and has a molecular weight of 306.16 g/mol.
Mécanisme D'action
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide acts as a PPO inhibitor, which leads to the accumulation of protoporphyrin IX and the formation of toxic reactive oxygen species. This results in the disruption of the photosynthetic process, leading to cell death. The exact mechanism of action is still under investigation, but it is believed that this compound binds to the active site of PPO, preventing the formation of the heme cofactor required for its activity.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water sources. It has also been shown to have some potential for bioaccumulation in certain species. In plants, this compound has been shown to inhibit the synthesis of chlorophyll, leading to a reduction in photosynthesis and ultimately plant death.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also effective against a wide range of weeds, making it a useful tool for studying plant physiology and ecology. However, there are limitations to its use. This compound can be toxic to some organisms, and its mode of action may not be applicable to all plant species. Additionally, its effectiveness can be affected by environmental factors such as soil pH and moisture.
Orientations Futures
There are several potential future directions for research involving 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new herbicides based on the pyrazolone scaffold. Another area of interest is the investigation of the effects of this compound on non-target organisms, particularly in aquatic environments. Additionally, there is potential for the use of this compound in combination with other herbicides or cultural practices to improve weed control. Finally, there is a need for further investigation into the molecular mechanism of action of this compound and its potential for use in crop improvement.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use as an herbicide. Its mode of action involves inhibition of the enzyme protoporphyrinogen oxidase, leading to the disruption of the photosynthetic process and ultimately plant death. While this compound has several advantages for use in lab experiments, there are also limitations to its use, particularly in regards to its potential toxicity to non-target organisms. However, there are several potential future directions for research involving this compound, including the development of new herbicides and investigation into its molecular mechanism of action.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide involves the reaction of 3,4-dichloroaniline with acetic anhydride and pyrazole-3-carboxylic acid in the presence of a catalyst. The reaction proceeds through an acylation process, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and purification methods.
Applications De Recherche Scientifique
1-acetyl-N-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential use as an herbicide. It has been shown to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. Its mode of action involves inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll. This leads to the disruption of the photosynthetic process, ultimately resulting in the death of the plant.
Propriétés
IUPAC Name |
1-acetyl-N-(3,4-dichlorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-7(18)17-5-4-11(16-17)12(19)15-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIVEDRRSURQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![1-(2-hydroxyethyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B5688380.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)

![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)

![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)


![N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5688469.png)